molecular formula C14H24N2O2S B12628633 Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12628633
M. Wt: 284.42 g/mol
InChI Key: MBYLVINWDBOFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[35]nonane-7-carboxylate is an organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the aminocarbonothioyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C14H24N2O2S

Molecular Weight

284.42 g/mol

IUPAC Name

tert-butyl 2-carbamothioyl-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C14H24N2O2S/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-10(9-14)11(15)19/h10H,4-9H2,1-3H3,(H2,15,19)

InChI Key

MBYLVINWDBOFGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.